molecular formula C8H11ClF3N3 B2448385 Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride CAS No. 2137886-77-0

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride

Cat. No.: B2448385
CAS No.: 2137886-77-0
M. Wt: 241.64
InChI Key: GSSRXXGDSWHMQZ-UHFFFAOYSA-N
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Description

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride is a useful research compound. Its molecular formula is C8H11ClF3N3 and its molecular weight is 241.64. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3.ClH/c1-12-4-3-7-13-5-2-6(14-7)8(9,10)11;/h2,5,12H,3-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSRXXGDSWHMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=NC=CC(=N1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride, with CAS number 2137886-77-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Formula C8H10ClF3N2\text{Molecular Formula C}_8\text{H}_{10}\text{ClF}_3\text{N}_2

It features a pyrimidine ring substituted with a trifluoromethyl group and an ethylamine moiety, which contributes to its biological properties.

Anticancer Properties

Recent studies have indicated that compounds with similar pyrimidine structures exhibit significant anticancer activities. For instance, research on pyrimidine derivatives has shown potent inhibition of cell proliferation in various cancer cell lines. A notable example includes a related compound that demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, highlighting the potential of pyrimidine derivatives in cancer therapy .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMDA-MB-231 (TNBC)0.126Inhibition of cell proliferation
Compound BMCF10A (non-cancer)2.5Selective toxicity towards cancer cells
Compound CVarious cancer linesVariesInduction of apoptosis

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. For example, a study highlighted that certain pyrimidines exhibited antiviral activity against influenza viruses, showing significant reductions in viral load in infected mice models . The compound's ability to inhibit viral replication suggests it could be a candidate for further antiviral drug development.

Safety and Toxicity Profile

In terms of safety, preliminary toxicity studies indicated that this compound did not exhibit acute toxicity at high doses (up to 2000 mg/kg) in murine models . This favorable safety profile is critical for its potential use in therapeutic applications.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds indicates that modifications to the pyrimidine ring and substituents can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against certain targets while reducing off-target effects. This insight is crucial for designing more effective derivatives with improved selectivity and efficacy.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Trifluoromethyl substitutionIncreased potency against cancer cells
Ethylamine moietyEnhanced solubility and bioavailability
Variations in ring structureAltered selectivity towards specific targets

Case Studies

  • Case Study on Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated that compounds with structural similarities to this compound exhibited significant tumor growth inhibition in xenograft models . The lead compound showed a marked reduction in metastatic spread compared to controls.
  • Toxicity Assessment : Another investigation assessed the toxicity profiles of several pyrimidine derivatives, revealing that this compound had a lower toxicity threshold compared to other tested compounds, making it a safer candidate for further development .

Scientific Research Applications

  • Antimicrobial Activity :
    Research indicates that compounds similar to methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride exhibit significant antimicrobial properties. The trifluoromethyl pyrimidinone derivatives have shown activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
  • Cancer Therapeutics :
    The pyrimidine scaffold is integral in the development of anticancer agents. For instance, drugs like 5-fluorouracil utilize similar structures for their efficacy against various cancer types. The trifluoromethyl substitution may enhance the potency of such compounds by improving their interaction with biological targets .
  • HIV Inhibition :
    Compounds with a pyrimidine base have been explored for their ability to inhibit HIV replication. The structural modifications provided by the trifluoromethyl group may contribute to the inhibition of viral enzymes, making them candidates for further study in antiviral therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps that can include the formation of the pyrimidine core followed by the introduction of the trifluoromethyl group. The SAR studies indicate that variations in substitution patterns on the pyrimidine ring can significantly influence biological activity.

Example Synthesis Pathway

  • Formation of Pyrimidine Core :
    Starting materials such as aminopyrimidines can be reacted with appropriate electrophiles to form the desired pyrimidine structure.
  • Introduction of Trifluoromethyl Group :
    Trifluoromethylation can be achieved through methods such as using trifluoroacetic anhydride or other fluorinating agents under controlled conditions.
  • Final Hydrochloride Salt Formation :
    The final step typically involves the protonation of the amine to form the hydrochloride salt, which enhances solubility and stability.

Case Studies and Research Findings

  • Anti-Tubercular Activity Study :
    A study identified several trifluoromethyl pyrimidinone compounds with potent anti-tubercular activity through whole-cell screening against M. tuberculosis. These findings suggest that this compound could be further investigated for similar applications .
  • Structure Optimization for Anticancer Activity :
    Research has demonstrated that modifications on the methyl group or variations in the alkyl chain length can lead to improved cytotoxicity against cancer cell lines, highlighting the importance of SAR in drug development .
  • Inhibition Studies Against Viral Targets :
    Investigations into HIV inhibitors have shown that trifluoromethylated pyrimidines can effectively inhibit viral replication in vitro, providing a promising avenue for developing new antiviral drugs .

Q & A

Q. What are the optimal synthetic routes for Methyl({2-[4-(trifluoromethyl)pyrimidin-2-yl]ethyl})amine hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves coupling a pyrimidine precursor with an ethylamine derivative. For example, intermediates like 4-(trifluoromethyl)pyrimidin-2-yl derivatives can be reacted with bromoethylamine under nucleophilic substitution conditions. Key steps include:

  • Intermediate preparation : Use palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) to introduce the trifluoromethyl group to the pyrimidine ring .
  • Amine coupling : React the pyrimidine intermediate with bromoethylamine in the presence of a base (e.g., K2_2CO3_3) in anhydrous DMF at 80–100°C .
  • Hydrochloride formation : Treat the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt .
    Characterization : Confirm intermediates via 1^1H/13^13C NMR, LC-MS, and elemental analysis. For crystalline salts, single-crystal X-ray diffraction (SCXRD) can resolve structural ambiguities, as demonstrated for analogous hydrochloride salts in monoclinic space groups (e.g., P21/c) .

Q. How can researchers ensure purity and stability of this compound during storage?

Methodological Answer:

  • Purity assessment : Use reverse-phase HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Monitor for degradation products (e.g., free amine or hydrolyzed pyrimidine) .
  • Stability protocols : Store under inert gas (argon) at –20°C in amber vials to prevent moisture absorption and photodegradation. Periodic NMR or LC-MS checks are recommended to detect decomposition .
  • Quantification : Titration with perchloric acid in glacial acetic acid can determine hydrochloride content (theoretical Cl^-: ~14.5% w/w) .

Advanced Research Questions

Q. What strategies are effective for analyzing the compound's interactions with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • In vitro binding assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure affinity for receptors. For example, immobilize the target protein (e.g., kinase or GPCR) and test compound binding at varying concentrations (1 nM–10 μM) .
  • Cellular assays : Evaluate functional activity (e.g., cAMP modulation or calcium flux) in HEK293 cells transfected with the receptor of interest. Include positive/negative controls (e.g., known agonists/antagonists) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS to predict pharmacokinetics .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

Methodological Answer:

  • Core modifications : Syntize analogs with variations in:
    • Pyrimidine ring : Replace trifluoromethyl with halogens (Cl, Br) or methyl groups to assess steric/electronic effects .
    • Ethylamine linker : Introduce branching (e.g., isopropyl) or cyclization to modulate conformational flexibility .
  • Pharmacokinetic screening : Compare analogs for solubility (shake-flask method), plasma protein binding (ultrafiltration), and CYP450 inhibition (fluorogenic assays) .
  • In vivo validation : Prioritize analogs with >50% oral bioavailability in rodent models for efficacy studies (e.g., inflammation or oncology models) .

Q. What analytical challenges arise in resolving data contradictions during mechanistic studies?

Methodological Answer:

  • Contradictory binding vs. functional activity : If the compound shows high receptor affinity but low cellular activity, investigate membrane permeability (PAMPA assay) or efflux transporter involvement (e.g., P-gp inhibition assay) .
  • Unexpected metabolites : Use high-resolution MS (HRMS) to identify phase I/II metabolites. Cross-validate with in silico tools (e.g., Meteor Nexus) .
  • Crystallographic vs. computational docking data : If SCXRD structures conflict with docking poses (e.g., binding orientation), perform molecular dynamics (MD) simulations to assess flexibility in aqueous environments .

Q. How can researchers design experiments to assess the compound's selectivity across related targets?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM. Calculate selectivity scores (e.g., Gini coefficient) .
  • Off-target screening : Use radioligand binding assays for GPCRs, ion channels, and transporters (e.g., CEREP BioPrint®) .
  • Cryo-EM/SCXRD : Resolve compound-target complexes to identify key binding interactions driving selectivity (e.g., hydrogen bonds with non-conserved residues) .

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